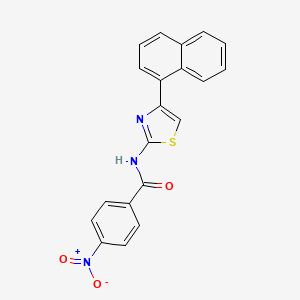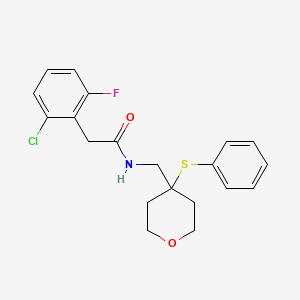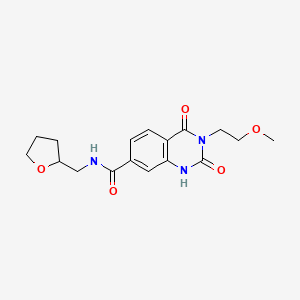
3-(2-methoxyethyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinazoline ring, a carboxamide group, a methoxyethyl group, and a tetrahydrofuran ring . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure is likely to be largely defined by its tetrahydroquinazoline and tetrahydrofuran rings. These rings can adopt various conformations depending on the surrounding groups and conditions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like hydrolysis, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to have properties common to other similar compounds, such as solubility in organic solvents and stability under certain conditions .科学的研究の応用
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) demonstrates the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process highlights a method for creating complex heterocycles that could be foundational for further pharmaceutical applications (Bacchi et al., 2005).
Novel Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This work illustrates the potential of structurally novel heterocycles as therapeutic agents, potentially including compounds similar to the query chemical (Abu‐Hashem et al., 2020).
Antimicrobial Study of Fluoroquinolone-based Derivatives
Patel and Patel (2010) explored the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, synthesized from a process that might relate to the broader class of compounds such as the one . Their findings contribute to understanding how structural variations in heterocyclic compounds affect antimicrobial activity (Patel & Patel, 2010).
Synthesis of Tetra- and Penta-heterocyclic Compounds
Research by Abdallah et al. (2009) on the synthesis of complex heterocyclic compounds incorporating isoquinoline moieties adds to the knowledge of synthesizing diverse heterocyclic structures, which are crucial for the development of new pharmaceuticals (Abdallah et al., 2009).
Methoxylated Tetrahydroisoquinolinium Derivatives
A study by Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels reveals the potential for developing new therapeutic agents targeting specific ion channels, which could be related to the structural framework of the query compound (Graulich et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-7-25-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEXLLBZBLRCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

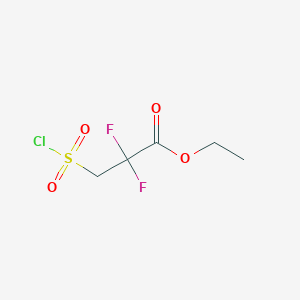
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2982348.png)

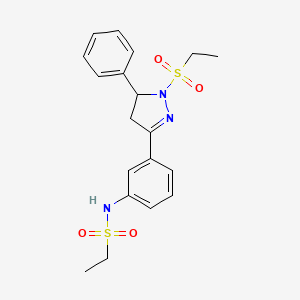

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2982354.png)
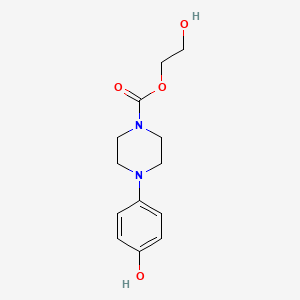

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)
